7-phenyl-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-4-carboxamide
Description
Properties
IUPAC Name |
7-phenyl-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-25-17-13-16(14-18(26-2)20(17)27-3)22-21(24)23-10-9-19(28-12-11-23)15-7-5-4-6-8-15/h4-8,13-14,19H,9-12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUDEDGUBXRENA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCC(SCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Amino Thiols
The 1,4-thiazepane ring is commonly synthesized via cyclocondensation of β-amino thiols with carbonyl compounds. For example, reacting 2-amino-5-phenylpentanethiol with ketones or esters under acidic conditions yields the saturated ring.
Procedure :
- Dissolve 2-amino-5-phenylpentanethiol (1.0 equiv) and methyl acrylate (1.2 equiv) in methanol.
- Add glacial acetic acid (5 mol%) and reflux for 12 hours.
- Neutralize with NaHCO₃ and extract with ethyl acetate.
- Purify via column chromatography (hexane:ethyl acetate, 4:1) to isolate 7-phenyl-1,4-thiazepane-4-carboxylate.
Copper-Catalyzed C–S Bond Formation
CuCl₂-mediated coupling, as demonstrated in dibenzo[b,f]thiazepine synthesis, can be adapted for thiazepanes:
- Combine 2-iodobenzaldehyde (1.0 equiv), cysteamine (1.2 equiv), and CuCl₂ (15 mol%) in DMEDA.
- Stir at 110°C for 24 hours under argon.
- Reduce the resulting thiazepine with H₂/Pd/C in ethanol to saturate the ring.
Key Advantage : High regioselectivity and compatibility with aryl halides.
Carboxamide Formation with 3,4,5-Trimethoxyaniline
Carboxylic Acid Activation
Convert the ester intermediate to the acid chloride:
Amide Coupling
Couple with 3,4,5-trimethoxyaniline using standard peptide coupling reagents:
- Combine acyl chloride (1.0 equiv), 3,4,5-trimethoxyaniline (1.2 equiv), and Hünig’s base (3.0 equiv) in DCM.
- Stir at room temperature for 6 hours.
- Alternatively, use HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF for higher yields.
Optimized Conditions :
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 12 | 68 |
| HATU/DIPEA | DMF | 6 | 82 |
Alternative One-Pot Strategies
Tandem Cyclization-Coupling
Adapting methods from pyrazolo[3,4-b]pyridinone synthesis:
- React 5-aminopyrazole derivatives with azlactones under solvent-free conditions.
- Eliminate benzamide in a superbasic medium (t-BuOK/DMSO).
- Introduce the trimethoxyphenyl group via in situ amidation.
Advantage : Reduces purification steps and improves atom economy.
Challenges and Optimization
- Ring Strain : The seven-membered thiazepane requires careful control of reaction kinetics to avoid dimerization.
- Stereochemistry : Racemization at the carboxamide can occur; chiral auxiliaries or enzymes (e.g., lipases) may improve enantioselectivity.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur at the phenyl and trimethoxyphenyl groups. Halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity can be explored for the development of new pharmaceuticals. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Research into the compound’s pharmacological properties can lead to the development of new therapeutic agents. Its interactions with biological targets can be studied to understand its mechanism of action.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-phenyl-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the phenyl and trimethoxyphenyl groups can enhance its binding affinity and specificity. The thiazepane ring may play a role in stabilizing the compound’s interaction with its targets, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The target compound’s 1,4-thiazepane ring introduces conformational flexibility compared to the rigid stilbene (Combretastatin A-4) or planar indanone (Compound 8) cores.
- All compounds feature the 3,4,5-trimethoxyphenyl group, a critical pharmacophore for tubulin binding .
- The carboxamide linker in the target compound may enhance solubility relative to non-polar Combretastatin A-4, though less effectively than phosphate prodrugs (e.g., 1n) .
Pharmacological Activity
Analysis :
- Combretastatin A-4 and its prodrugs exhibit potent cytotoxicity due to strong tubulin binding, but poor water solubility necessitates prodrug development (e.g., phosphate salt 1n) .
- Compound 8, a gallic acid-derived indanone, shows moderate tubulin inhibition but favorable oral toxicity (safe up to 300 mg/kg in mice) .
- The target compound’s carboxamide group may improve solubility over Combretastatin A-4, though its conformational flexibility could reduce binding affinity compared to rigid analogs.
Physicochemical and Toxicity Profiles
Critical Insights :
- Prodrug strategies (e.g., phosphate salts) mitigate solubility issues in Combretastatin analogs .
- Compound 8’s indanone scaffold balances moderate solubility and low toxicity, making it a promising candidate .
- The target compound’s carboxamide group likely enhances solubility compared to Combretastatin A-4 but may require further optimization for stability and bioavailability.
Biological Activity
7-Phenyl-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-4-carboxamide is a compound of interest due to its potential biological activities. Structurally, it combines a thiazepane ring with a carboxamide group and phenyl substituents, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features:
- Thiazepane Ring : A seven-membered heterocyclic structure that can influence the compound's interaction with biological targets.
- Trimethoxyphenyl Group : The presence of three methoxy groups on the phenyl ring enhances lipophilicity and may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Compounds like this compound have shown potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Some derivatives demonstrate the ability to modulate inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Inhibition : Similar compounds have been shown to inhibit caspases, leading to reduced apoptosis in cancer cells .
- Cell Cycle Arrest : The compound may induce cell cycle arrest in the G2/M phase, preventing cancer cell proliferation .
Case Studies and Research Findings
- Anticancer Studies : A study on related thiazepane derivatives demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures exhibited IC50 values ranging from 1.38 μM to 3.21 μM against HepG2 liver cancer cells .
- Mechanistic Insights : Research involving molecular docking studies has suggested that these compounds can effectively bind to targets involved in apoptosis regulation. For instance, a derivative demonstrated a 5.5-fold reduction in cytochrome C levels compared to controls, indicating its potential as an antiapoptotic agent .
- In Vivo Studies : Animal studies have shown that certain thiazepane derivatives protect against renal ischemia/reperfusion injury by reducing tissue damage and apoptosis markers .
Data Table: Biological Activity Comparison
| Compound Name | Structure Highlights | Biological Activity | IC50 Values (μM) |
|---|---|---|---|
| This compound | Contains trimethoxyphenyl and thiazepane | Anticancer | TBD |
| Compound 2c (related derivative) | Cyclized thiadiazole structure | Antiapoptotic | 2.52 |
| Compound 9 (related derivative) | N-phenyl triazinone | Cytotoxic against HepG2 | 1.38 |
Q & A
Q. What are the recommended synthetic routes for 7-phenyl-N-(3,4,5-trimethoxyphenyl)-1,4-thiazepane-4-carboxamide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving:
Ring Formation : Construct the thiazepane ring using a cyclization reaction between a mercaptoamine and a dihalide precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Carboxamide Coupling : React the thiazepane intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine (TEA) in tetrahydrofuran (THF) at room temperature .
- Purity Control :
- Monitor reactions via thin-layer chromatography (TLC) with dichloromethane/ethyl acetate (2:1) as the mobile phase.
- Purify via silica gel column chromatography and confirm purity using HPLC (>95%) and ¹H/¹³C NMR .
Q. How should researchers characterize the structural stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Perform accelerated stability studies in buffers (pH 3–9) at 37°C for 48 hours. Analyze degradation products via LC-MS .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles. Exposure to temperatures >150°C may degrade the thiazepane ring .
Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the thiazepane ring (δ 3.2–4.1 ppm for CH₂-S and CH₂-N) and trimethoxyphenyl group (δ 3.8–3.9 ppm for OCH₃) .
- FT-IR : Confirm carbonyl (C=O) stretch at ~1650 cm⁻¹ and NH bending at ~1540 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₂₃H₂₈N₂O₄S) with <2 ppm error .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing the thiazepane core under scalable conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Use a factorial design to test variables: solvent polarity (DMF vs. THF), base strength (TEA vs. DBU), and temperature (60–100°C). Statistical analysis (ANOVA) identifies optimal conditions .
- Catalyst Screening : Evaluate palladium or copper catalysts for cross-coupling steps to reduce side reactions .
- Example Data :
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | TEA | 80 | 72 |
| THF | DBU | 100 | 85 |
Q. How should conflicting data on biological activity (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hours). Use positive controls (e.g., doxorubicin) to calibrate results .
- SAR Analysis : Compare activity of analogs (e.g., replacing phenyl with fluorophenyl) to identify critical functional groups .
- Docking Studies : Perform molecular dynamics simulations to assess binding affinity to target proteins (e.g., tyrosine kinases) .
Q. What strategies mitigate oxidative degradation of the thiazepane ring during long-term storage?
- Methodological Answer :
- Antioxidant Additives : Incorporate 0.1% w/v ascorbic acid in lyophilized formulations .
- Packaging : Store in amber vials under nitrogen atmosphere at -20°C to prevent sulfur oxidation .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses in the active site of tubulin or histone deacetylases (HDACs) .
- QM/MM Simulations : Calculate binding energies (ΔG) for key hydrogen bonds (e.g., NH⋯O=C interactions) .
- Pharmacophore Mapping : Identify essential features (e.g., methoxy groups for hydrophobic interactions) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values across studies?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry. Note that DMSO may artificially inflate solubility due to cosolvent effects .
- Standardized Protocols : Follow USP guidelines for equilibrium solubility measurements (24-hour shaking at 25°C) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
